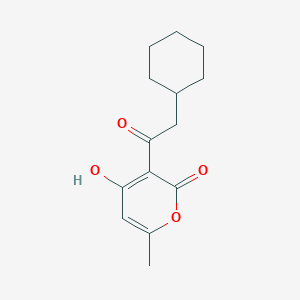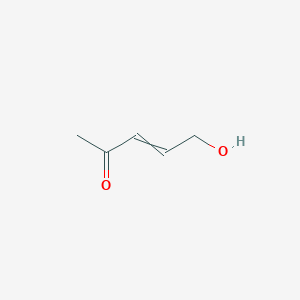
3-(Cyclohexylacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclohexylacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one is an organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, has a unique structure that combines a cyclohexylacetyl group with a hydroxyl and methyl group on a pyranone ring, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one typically involves the condensation of cyclohexylacetyl chloride with 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
3-(Cyclohexylacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the cyclohexylacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of substituted pyranone derivatives
科学的研究の応用
3-(Cyclohexylacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-(Cyclohexylacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the cyclohexylacetyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and modulate cellular processes.
類似化合物との比較
Similar Compounds
4-Hydroxy-6-methyl-2H-pyran-2-one: Lacks the cyclohexylacetyl group, making it less lipophilic.
3-(Phenylacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one: Contains a phenylacetyl group instead of a cyclohexylacetyl group, which may alter its biological activity.
Uniqueness
3-(Cyclohexylacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one is unique due to the presence of the cyclohexylacetyl group, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other pyranone derivatives and may contribute to its specific applications in research and industry.
特性
CAS番号 |
197788-55-9 |
|---|---|
分子式 |
C14H18O4 |
分子量 |
250.29 g/mol |
IUPAC名 |
3-(2-cyclohexylacetyl)-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C14H18O4/c1-9-7-11(15)13(14(17)18-9)12(16)8-10-5-3-2-4-6-10/h7,10,15H,2-6,8H2,1H3 |
InChIキー |
ZWMMZDYHUQKHDJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=O)O1)C(=O)CC2CCCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate](/img/structure/B12562063.png)
![N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine](/img/structure/B12562069.png)
![1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)

![3-[14-(2-Carboxyethyl)-5,19-diethyl-4,9,15,20-tetramethyl-2,21,22,23,24-pentazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaen-10-yl]propanoic acid](/img/structure/B12562085.png)
![Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]-](/img/structure/B12562086.png)
![({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12562092.png)


![1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12562106.png)
![{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid](/img/structure/B12562111.png)
